![molecular formula C18H21N5O B2554002 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine CAS No. 2178771-42-9](/img/structure/B2554002.png)
1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties. In the study presented in paper , the authors describe the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide compounds. The synthesis begins with the formation of 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole through the reaction of isonicotinic acid, 4-methyl benzene-1,2-diamine, and polyphosphoric acid. Subsequent reactions with mesitylene sulfonyl chloride and various substituted benzoyl chlorides/benzenesulfonyl chlorides lead to the target compounds. These compounds were then tested for their cytotoxic effects on different breast cancer cell lines, with some showing significant IC50 values.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. Paper details the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine. The compound crystallizes in a monoclinic system with planar benzothiazol and imidazol rings. The dihedral angle between these rings is 6.37(8)°, and the piperidin ring adopts a chair conformation. Although this compound is not the exact one mentioned in the command prompt, the structural analysis provides insight into the conformational preferences of similar heterocyclic systems.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives with various nucleophiles can lead to a diverse range of products. In paper , the authors investigate the reactivity of 7-(N-morpholinyl)-7-methyl-8a-hydroxy-4,5,8,8a-tetrahydro-7H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole 6-oxide with different nucleophilic reagents. The compound demonstrates the behavior of a 1,4-dicarbonyl equivalent, yielding derivatives of benzofuran, indole, and cinnoline. This study showcases the versatility of benzimidazole derivatives in forming various heterocyclic compounds, which could be relevant for the compound of interest in the command prompt.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. While paper does not directly discuss the compound , it reports on the crystal and molecular structures of a side product, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained during the synthesis of an antitubercular agent. The study of such side products can provide additional information on the stability, crystallinity, and potential interactions of similar benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Structure-Activity Relationships
A study conducted by Matsui et al. (1992) delved into the synthesis and pharmacological evaluation of a series of compounds related to 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine, focusing on their potential as 5-HT3 antagonists. The research outlined the importance of certain pharmacophoric elements such as a basic nitrogen, a linking group capable of hydrogen bonding, and an aromatic moiety for effective activity. This study also explored the steric limitations and optimal configurations of the aromatic moiety for enhancing activity, providing valuable insights into the structure-activity relationships of these compounds (Matsui et al., 1992).
Redox-Annulation in Synthesis
Zhu et al. (2017) described an innovative synthetic approach involving redox-annulations of α-ketoamides with cyclic secondary amines, including morpholine, to produce polycyclic imidazolidinone derivatives. This method highlights the utility of benzoic acid as a catalyst in accelerating these transformations, demonstrating the synthesis of complex molecules from simpler precursors, which could be relevant for the production of 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine or related structures (Zhu et al., 2017).
Antitumor Activity of Related Compounds
Research by Jurd (1996) investigated Mannich bases derived from pyrrolidine, morpholine, and piperidine, leading to the formation of benzopyrans with significant antitumor activities against various cancer cell lines. This study suggests the potential of structural analogs of 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine in cancer research, particularly due to their unique structures and in vitro activities against human cancers (Jurd, 1996).
Corrosion Inhibition Studies
Yadav et al. (2016) conducted electrochemical, thermodynamic, and quantum chemical studies on benzimidazole derivatives, including those with morpholine components, to evaluate their corrosion inhibition efficiency for steel in acidic environments. Although not directly related to pharmacological applications, this study showcases the versatility of benzimidazole derivatives in various fields of scientific research, which could extend to compounds like 1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine (Yadav et al., 2016).
Wirkmechanismus
The exact mechanism of action would depend on the specific biological target of the compound. Generally, drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell. This can result in various cellular effects, depending on the nature of the target and the pathway it is involved in .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also play a crucial role in its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .
Environmental factors such as temperature, pH, and the presence of other substances can also affect the stability and efficacy of the compound. For instance, extreme temperatures or pH levels might degrade the compound, reducing its effectiveness .
Eigenschaften
IUPAC Name |
1-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-22-16-5-3-2-4-15(16)21-18(22)20-13-14-6-7-17(19-12-14)23-8-10-24-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHIKGPHOIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


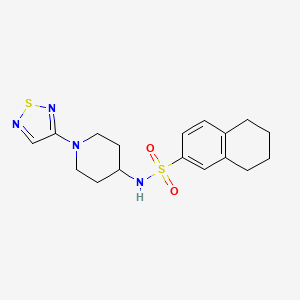
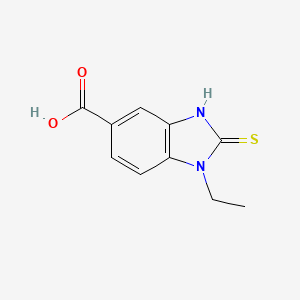
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)
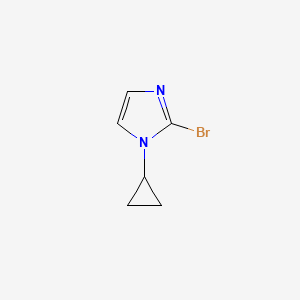



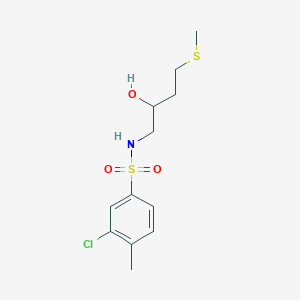
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

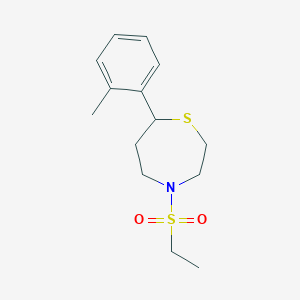
![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)